molecular formula C22H34N2O2 B11564567 N'-cyclopentylidene-4-(decyloxy)benzohydrazide

N'-cyclopentylidene-4-(decyloxy)benzohydrazide

Cat. No.: B11564567
M. Wt: 358.5 g/mol
InChI Key: OLRORJULMOMDME-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-4-(decyloxy)benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a cyclopentylidene group and a decyloxy group attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-4-(decyloxy)benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclopentylidene moiety .

Industrial Production Methods

While specific industrial production methods for N’-cyclopentylidene-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cyclopentylidene-4-(decyloxy)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-4-(decyloxy)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition is facilitated by the presence of electron-donating groups in the benzohydrazide core, which enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopentylidene-4-(decyloxy)benzohydrazide is unique due to the presence of the decyloxy group, which imparts specific lipophilic properties. This enhances its ability to interact with lipid membranes and potentially increases its bioavailability compared to other benzohydrazide derivatives .

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(cyclopentylideneamino)-4-decoxybenzamide

InChI

InChI=1S/C22H34N2O2/c1-2-3-4-5-6-7-8-11-18-26-21-16-14-19(15-17-21)22(25)24-23-20-12-9-10-13-20/h14-17H,2-13,18H2,1H3,(H,24,25)

InChI Key

OLRORJULMOMDME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C2CCCC2

Origin of Product

United States

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